Hexamidine Impurity 4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hexamidine Impurity 4 is a chemical compound that is often encountered as a byproduct in the synthesis of hexamidine, a well-known antiseptic and preservative. This impurity is significant in pharmaceutical research and quality control to ensure the purity and efficacy of hexamidine-based products.

Mécanisme D'action

Target of Action

Hexamidine, the parent compound of Hexamidine Impurity 4, primarily targets the HTH-type transcriptional regulator QacR . This protein is found in bacteria such as Staphylococcus aureus and Staphylococcus haemolyticus . The role of QacR is to regulate the expression of genes involved in resistance to antiseptics and disinfectants .

Mode of Action

It is presumed to be similar to quaternary ammonium compounds, involving binding to the negatively charged lipid membranes of pathogens . This interaction disrupts the integrity of the bacterial cell membrane, leading to cell death .

Result of Action

The primary result of Hexamidine’s action is the disruption of bacterial cell membranes, leading to cell death and thus acting as an effective antiseptic . It is used to treat skin infections and dermatomycoses

Analyse Biochimique

Cellular Effects

Hexamidine is known to be used as an antiseptic and disinfectant, suggesting that Hexamidine Impurity 4 may also have antimicrobial properties .

Molecular Mechanism

The mechanism of Hexamidine involves binding to the negatively charged lipid membranes of pathogens . This suggests that this compound may exert its effects at the molecular level through similar binding interactions.

Dosage Effects in Animal Models

Hexamidine has been studied in animals, with acute oral LD50 values of 0.71 to 2.5 g/kg in mice and 0.75 g/kg in rats .

Metabolic Pathways

Hexamidine Diisethionate given to rats intravenously was rapidly metabolized to Hexamidine .

Transport and Distribution

Hexamidine Diisethionate was poorly absorbed by the skin of live rats and was not stored in any tissue type .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Hexamidine Impurity 4 typically involves the reaction of hexamidine with various reagents under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as:

Condensation Reactions: Involving the reaction of hexamidine with specific aldehydes or ketones.

Oxidation or Reduction Reactions: Depending on the desired functional groups in the impurity.

Industrial Production Methods: In an industrial setting, the production of this compound is closely monitored to minimize its presence in the final product. This involves:

High-Performance Liquid Chromatography (HPLC): To separate and quantify the impurity.

Controlled Reaction Conditions: To limit the formation of impurities during the synthesis of hexamidine.

Analyse Des Réactions Chimiques

Types of Reactions: Hexamidine Impurity 4 can undergo various chemical reactions, including:

Oxidation: Where the compound is oxidized to form different products.

Reduction: Involving the gain of electrons or hydrogen atoms.

Substitution: Where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Catalysts: Including acids or bases to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Hexamidine Impurity 4 has several applications in scientific research:

Pharmaceutical Research: Used as a reference standard in the development and quality control of hexamidine-based drugs.

Analytical Chemistry: Employed in method validation and stability studies.

Toxicology Studies: To assess the potential genotoxicity and safety of hexamidine impurities.

Cosmetic Industry: As a preservative and biocide in various formulations.

Comparaison Avec Des Composés Similaires

Hexamidine Impurity 4 can be compared with other similar compounds, such as:

Hexamidine: The parent compound, used as an antiseptic and preservative.

Propamidine: A shorter congener of hexamidine, also used as an antiseptic.

Other Hexamidine Impurities: Including Hexamidine Impurity A, B, C, and D, each with unique structural and functional properties.

Uniqueness: this compound is unique due to its specific structural configuration and the conditions under which it is formed. Its presence and concentration are critical in ensuring the safety and efficacy of hexamidine-based products.

Propriétés

Numéro CAS |

74065-84-2 |

|---|---|

Formule moléculaire |

C20H24N2O4 |

Poids moléculaire |

356.43 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

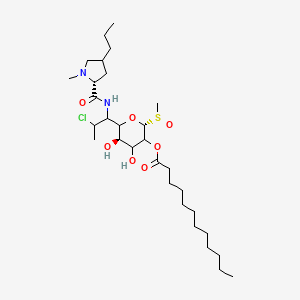

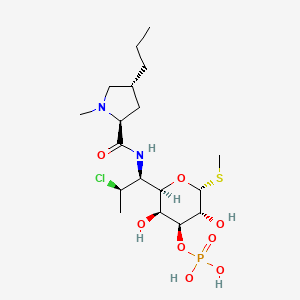

![[(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate](/img/structure/B601430.png)

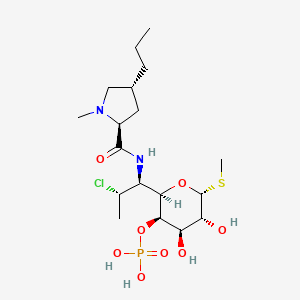

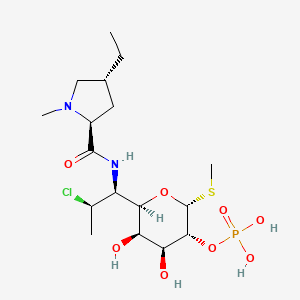

![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)